molecular formula C15H21B B1232103 9-Benzyl-9-borabicyclo[3.3.1]nonane CAS No. 53317-09-2

9-Benzyl-9-borabicyclo[3.3.1]nonane

Cat. No.: B1232103
CAS No.: 53317-09-2
M. Wt: 212.14 g/mol
InChI Key: IQRBNRFCRAJXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-9-borabicyclo[3.3.1]nonane (CAS 53317-09-2), also known as B-Benzyl-9-BBN, is an organoboron compound with the molecular formula C₁₅H₂₁B and a molecular weight of 212.14 g/mol . It belongs to the class of boronic acids and organometallic reagents, widely used in organic synthesis for hydroboration reactions due to its steric bulk and regioselectivity. The bicyclo[3.3.1]nonane framework provides a rigid structure, enhancing its stability and reactivity in cross-coupling and reduction reactions .

Preparation Methods

Synthetic Routes to 9-Benzyl-9-BBN

Direct Alkylation of 9-BBN with Benzyl Fluorides

The most documented method involves reacting 9-BBN dimer with benzyl fluorides under anhydrous conditions. A representative procedure from Guo et al. (2019) outlines the following steps :

  • Reagents and Conditions :

    • 9-BBN dimer (0.025 mmol), benzyl fluoride (0.05 mmol), and arene nucleophile (0.2 mL) in CH₂Cl₂ (0.4 mL total volume).

    • Room temperature, inert nitrogen atmosphere (O₂ < 0.5 ppm).

    • Reaction monitored by ¹⁹F NMR until completion (10 minutes to 24 hours).

  • Work-Up :

    • Filtration through basic alumina or silica gel using hexanes as eluent.

    • Isolation yields: 85–98% for substituted diarylmethanes .

Key Data :

Benzyl Fluoride SubstituentReaction TimeYield (%)
4-tert-Butyl10 min95
3-Methoxy12 hr90
4-Trifluoromethyl30 min92

This method leverages the electrophilic activation of benzyl fluorides by 9-BBN, forming fluoroborate intermediates that subsequently transfer the benzyl group to arenes .

Mechanistic Insights

Intermediate Characterization

Multinuclear NMR studies reveal transient fluoroborate species (δ¹¹B = 27.8 ppm) and 9-F-BBN (δ¹¹B = 63.9 ppm) during the reaction . Hydrogen gas evolution, detected via ¹H/²H NMR, corroborates a borane-mediated C–F bond activation mechanism (Scheme 1) :

Scheme 1 : Proposed Mechanism

  • C–F Activation : 9-BBN abstracts fluoride from benzyl fluoride, generating a benzyl cation and [9-BBN-F]⁻.

  • Arene Benzylation : The cation reacts with arenes, forming diarylmethanes.

  • Borane Regeneration : [9-BBN-F]⁻ eliminates HF, regenerating 9-BBN and releasing H₂.

Optimization Strategies

Solvent and Additive Effects

  • Solvent : Dichloromethane (CH₂Cl₂) outperforms toluene or THF due to superior solubility of intermediates .

  • Additives : Lewis acids (e.g., AlCl₃) accelerate rates but reduce selectivity by promoting side reactions .

Stoichiometry and Temperature

  • 9-BBN Loading : Substoichiometric amounts (0.5 equiv) suffice for complete conversion, minimizing borane waste .

  • Temperature : Room temperature (20–25°C) balances reaction rate and byproduct suppression .

Functional Group Tolerance

The methodology accommodates electron-donating (e.g., -OMe) and withdrawing groups (e.g., -CF₃), as demonstrated by yields exceeding 90% in all cases . Halogenated benzyl fluorides (e.g., 4-Br) require extended reaction times (30–60 minutes) but remain compatible .

Practical Considerations

Scalability

Gram-scale syntheses (e.g., 10 mmol benzyl fluoride) maintain efficiency, with isolated yields >90% after column chromatography .

Applications in Organic Synthesis

9-Benzyl-9-BBN serves as a precursor for:

  • Suzuki-Miyaura Couplings : Transmetallation with palladium catalysts enables aryl-aryl bond formation .

  • Friedel-Crafts Alkylation : Direct benzylation of electron-rich arenes without acid catalysts .

Scientific Research Applications

Organic Synthesis

Hydroboration Reactions
9-BBN is primarily employed in hydroboration reactions, where it facilitates the addition of boron to alkenes and alkynes. This process is crucial for the formation of organoboranes, which can be further transformed into alcohols through oxidation.

Friedel-Crafts Benzylation
One of the notable applications of 9-BBN is in the Friedel-Crafts benzylation of arenes using benzyl fluorides as substrates. This method allows for the synthesis of 1,1-diarylmethanes with yields reaching up to 98% under mild conditions. The reaction mechanism involves the activation of C-F bonds, which are typically inert, thus expanding the scope of electrophilic aromatic substitution reactions .

Reduction Reactions
9-BBN serves as a mild reagent for the reduction of various functional groups, including carbonyl compounds and acid chlorides. It can reductively cleave cyclic acetals and ketals to yield monobenzylated 1,2-diols, showcasing its versatility in transforming complex molecules into simpler alcohols .

Material Science

Catalysis
In material science, 9-BBN has been utilized as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane. This application highlights its role in catalyzing reactions that are typically metal-dependent, thereby providing an environmentally friendly alternative.

Medicinal Chemistry

Although specific biological activities of 9-benzyl-9-borabicyclo[3.3.1]nonane are not extensively documented, organoboranes have been studied for their potential cytotoxicity against certain cancer cell lines. They may also serve as intermediates in the synthesis of biologically active compounds through functionalization reactions .

Case Study: Friedel-Crafts Benzylation

  • Objective: To synthesize 1,1-diarylmethanes from arenes.
  • Methodology: The reaction was carried out under inert conditions using benzyl fluorides and 9-BBN as a mediator.
  • Results: High yields (up to 98%) were obtained with various arenes, demonstrating functional group tolerance and effectiveness in activating inert C-F bonds.

Experimental Findings: Hydroboration Kinetics

Research indicates that the kinetics of hydroboration with 9-BBN exhibit unique characteristics depending on the reactivity of the alkene involved. For instance:

  • More reactive alkenes follow first-order kinetics in 9-BBN.
  • Less reactive alkenes display three-halves-order kinetics, suggesting a complex mechanism that may involve dimerization or oligomerization during the reaction process .

Comparison with Related Compounds

Compound NameStructure TypeUnique Features
9-Borabicyclo[3.3.1]nonaneBicyclic organoboraneCommon hydroboration reagent
B-Di-n-butyl-9-borabicyclo[3.3.1]nonaneBicyclic organoboraneUsed in selective reductions
B-Benzylboronic acidBoronic acidUtilized in cross-coupling reactions
Tri-n-butylboraneLinear organoboranePrimarily used in hydroboration

Mechanism of Action

The mechanism of action of 9-Benzyl-9-borabicyclo[3.3.1]nonane involves its role as a hydroboration reagent. The compound adds across double bonds in alkenes, forming organoboranes. This process is highly regioselective, favoring the formation of terminal alcohols upon oxidative cleavage. The compound’s reactivity is attributed to the presence of a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Comparison with Similar Compounds

Comparison with Other 9-Substituted Borabicyclo[3.3.1]nonane Derivatives

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences among 9-substituted borabicyclo[3.3.1]nonane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
9-Benzyl-9-BBN C₁₅H₂₁B 212.14 Benzyl Hydroboration agent; regioselective for terminal alkenes
9-Chloro-9-BBN C₈H₁₄BCl 156.46 Chloro Intermediate in organoboron synthesis; higher electrophilicity
9-Methoxy-9-BBN C₉H₁₇BO 168.04 Methoxy Stabilized boronate ester; used in directed aldol reactions
9-Phenyl-9-BBN C₁₄H₁₉B 198.11 Phenyl Aromatic stabilization; applications in asymmetric synthesis
9,9'-(Butane-1,4-diyl)bis(9-BBN) C₁₆H₂₈B₂ 250.02 Bridged Bidentate ligand for transition metals; enhanced steric effects

Key Observations :

  • Substituent Effects : The benzyl group in 9-Benzyl-9-BBN enhances steric bulk compared to smaller substituents like chloro or methoxy, influencing its selectivity in hydroboration .
  • Reactivity: Chloro and methoxy derivatives exhibit higher electrophilicity, making them reactive intermediates in organometallic transformations .
  • Bridged Systems : The butanediyl-bridged 9-BBN dimer acts as a bidentate ligand, enabling coordination chemistry applications .

Comparison with Heteroatom Analogous Bicyclo[3.3.1]nonane Systems

Sulfur, Selenium, and Nitrogen Derivatives

The substitution of boron with sulfur, selenium, or nitrogen alters reactivity and biological activity:

Compound Type Example Key Properties/Applications
9-Thiabicyclo[3.3.1]nonane 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane Click chemistry reagent; used in drug delivery systems
9-Selenabicyclo[3.3.1]nonane 2,6-Dichloro-9-selenabicyclo[3.3.1]nonane 2x higher nucleophilic substitution rates vs. sulfur analogs; GPx mimetic activity
9-Azabicyclo[3.3.1]nonane 3-Isogranatanine derivatives Ganglionic blocking agents; curare-like activity

Key Observations :

  • Reactivity : Selenium derivatives exhibit superior anchimeric assistance, accelerating nucleophilic substitutions by >100x compared to sulfur or nitrogen analogs .
  • Toxicity: Selenabicyclo compounds (e.g., 2,6-dipyridinium derivatives) are non-toxic and used as metabolic correctors during vaccination .

Application Comparison

Compound Primary Applications
9-Benzyl-9-BBN Hydroboration of alkenes/alkynes; asymmetric synthesis
9-Selenabicyclo Derivatives Antioxidant therapies; click chemistry
9-Azabicyclo Derivatives Neuromuscular blocking agents

Biological Activity

9-Benzyl-9-borabicyclo[3.3.1]nonane (9-BBN) is a boron-containing compound that has garnered attention for its unique chemical properties and biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

9-BBN has the molecular formula C15H21BC_{15}H_{21}B and features a bicyclic structure that contributes to its reactivity in hydroboration reactions. The presence of the boron atom allows it to act as a Lewis acid, facilitating various chemical transformations.

The biological activity of 9-BBN primarily stems from its ability to participate in hydroboration reactions, which are crucial for the synthesis of alcohols, amines, and other functional groups. Its interaction with enzymes and substrates can lead to significant biochemical transformations.

  • Hydroboration Reactions : 9-BBN is widely used as a reagent in hydroboration, where it adds across double bonds to form organoboranes, which can be subsequently oxidized to alcohols. This reaction is particularly valuable in organic synthesis for creating complex molecules from simpler precursors.
  • Enzyme Interaction : The compound has shown potential interactions with various enzymes, enhancing reaction rates and selectivity in biochemical pathways. For instance, studies indicate that 9-BBN can modulate enzymatic activity by altering substrate availability or enzyme conformation .

Case Studies

Several studies highlight the biological implications of 9-BBN:

  • Study on Hydroboration Efficiency : A study demonstrated that 9-BBN serves as an efficient catalyst for the hydroboration of aldehydes over ketones, showcasing its selectivity and effectiveness in synthetic applications .
  • Pharmacological Potential : Research has indicated that derivatives of 9-BBN may exhibit pharmacological properties, including anti-inflammatory and anti-cancer activities. These findings suggest potential therapeutic applications that merit further investigation .

Applications in Organic Synthesis

The versatility of 9-BBN extends beyond simple hydroboration:

  • Chiral Reducing Agent : 9-BBN has been employed as a chiral reducing agent, providing high enantioselectivity in the reduction of ketones to alcohols. This application is crucial for synthesizing optically active compounds used in pharmaceuticals .
  • Catalyst for Complex Reactions : Recent advancements have illustrated its role as a metal-free catalyst in various organic transformations, including the monohydroboration of carbodiimides, expanding its utility in synthetic chemistry .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Hydroboration EfficiencyActs as a catalyst for selective hydroboration
Enzyme InteractionModulates enzymatic activity
Chiral ReductionHigh enantioselectivity in ketone reductions
Pharmacological PotentialPotential anti-inflammatory and anti-cancer effects

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

B-Benzyl-9-BBN has been demonstrated as an effective boronate partner in Suzuki-Miyaura coupling reactions. In studies by researchers at the University of Toronto, this reagent was used to couple aryl/heteroaryl halides and triflates under palladium catalysis, producing methylene-linked biaryl compounds in high yields (up to 95%) . The reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by transmetallation with B-Benzyl-9-BBN and reductive elimination to form the biaryl product.

Key Reaction Features:

  • Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand

  • Reaction conditions: THF or dioxane, 80–100°C

  • Substrate scope: Activated, deactivated, and sterically hindered aryl halides

  • Yield: 85–95% for aryl bromides/chlorides, 70–85% for triflates

Friedel–Crafts Benzylation

While 9-BBN itself is not directly involved in Friedel–Crafts alkylation, its derivatives such as B-Benzyl-9-BBN can mediate related C–F bond activation. For example, 9-BBN dimer facilitates the benzylation of arenes with benzyl fluorides under mild conditions (room temperature, 10–60 minutes) . This reaction generates 1,1-diarylmethanes in excellent yields (up to 98%) , with tolerance to functional groups like nitro, methoxy, and carbonyl.

Reaction Mechanism:

  • Activation of benzyl fluoride via B–F bond formation with 9-BBN

  • Generation of a benzyl cation intermediate

  • Electrophilic aromatic substitution on the arene nucleophile

  • Release of HF and recovery of 9-BBN

Reduction Chemistry

The parent compound, 9-BBN, is well-known for its mild reducing properties. While B-Benzyl-9-BBN has not been extensively studied in this context, related boranes demonstrate chemoselective reduction of carbonyl compounds, amides, and lactams. For example:

  • Amide reductions: 9-BBN reduces amides to amines without requiring additional reagents, achieving >90% conversion under reflux conditions

  • Lactam reductions: Secondary lactams (e.g., oxindole) yield aromatic amines (e.g., indole) in 80% yield

Relevance to B-Benzyl-9-BBN: The steric bulk of the benzyl group may enhance regioselectivity in reductions, though experimental data is limited.

Hydroboration and Functionalization

The hydroboration-oxidation pathway of 9-BBN derivatives introduces a boron atom to alkenes, enabling subsequent functionalization. For example:

  • Terminal alkene hydroboration: Produces anti-Markovnikov alcohols upon oxidation

  • Enone hydrofunctionalization: Combines 1,4-hydroboration with transborylation to reduce enones to allylic alcohols

Relevance to B-Benzyl-9-BBN: The benzyl substituent may influence regioselectivity or stability in such reactions, though specific studies are needed.

Physical and Analytical Data

PropertyValueSource
Molecular weightC₉H₁₅B (122.016 g/mol)
Melting point424–425 K (151–152°C)
Boiling point (0.016 bar)468 K (195°C)
NMR (¹¹B)δ = +27 ppm (9-BBN dimer)

Mechanistic Insights

Recent studies highlight the role of B–O/B–H transborylation in catalytic cycles. For example, in alkene reductions:

  • Dimer dissociation: (9-BBN)₂ → 2 9-BBN

  • Hydroboration: Alkene + 9-BBN → alkylborane

  • Transborylation: Alkylborane + HBpin → alkane + 9-BBN

This mechanism minimizes catalyst loading while maintaining high yields .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-Benzyl-9-borabicyclo[3.3.1]nonane, and what precautions are necessary during preparation?

  • Methodology : The compound is typically synthesized via alkylation of the 9-BBN dimer. A procedure involves reacting 9-borabicyclo[3.3.1]nonane dimer with 1 equivalent of benzyl chloride or benzyl derivatives under inert atmosphere (N₂ or Ar). The reaction is stirred at 50–60°C for 1–2 hours, followed by solvent removal under reduced pressure .
  • Precautions : Due to its pyrophoric nature, handle in a glovebox or Schlenk line. Use dry, deoxygenated solvents (e.g., THF) and avoid exposure to moisture .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • ¹H and ¹³C NMR : Structural rigidity from the bicyclic framework causes signal overlap in NMR spectra, complicating assignments. Use high-field NMR (≥400 MHz) and 2D experiments (COSY, HSQC) to resolve signals .
  • FT-IR : A strong absorption band near 1567 cm⁻¹ confirms the presence of the boracyclic B–H–B bridge .

Q. What are the key physicochemical properties of this compound?

PropertyValueReference
Molecular Weight212.14 g/mol
Density0.94 g/cm³
Boiling Point320.6°C (760 mmHg)
Flash Point147.7°C

Advanced Research Questions

Q. How does the exocyclic B–C bond in 9-Benzyl-9-BBN influence its reactivity compared to endocyclic bonds?

  • The exocyclic B–C bond is more reactive due to reduced steric hindrance and electronic effects from the bicyclic framework. This enables selective hydroboration of alkenes and cross-coupling reactions, whereas endocyclic bonds remain inert under mild conditions .

Q. What strategies resolve contradictions in reported yields for 9-BBN derivative syntheses?

  • Key Variables :

  • Solvent Purity : Trace moisture reduces yields; use rigorously dried solvents.
  • Stoichiometry : Excess benzylating agent (1.2–1.5 eq.) improves conversion .
  • Temperature : Higher temperatures (≥50°C) accelerate alkylation but may promote side reactions with sensitive substrates .

Q. How does the choice of synthetic route impact the stability of 9-Benzyl-9-BBN?

  • Routes using THF-BH₃ produce less stable products due to residual THF, which destabilizes the dimer via dissociation. In contrast, methods using tetraalkyldiboranes yield air-stable crystals (m.p. 157°C) .

Q. What catalytic applications exploit 9-BBN derivatives, and how is selectivity achieved?

  • Applications : 9-Methoxy-9-BBN acts as a co-catalyst in indium-catalyzed allylations and Suzuki-Miyaura couplings. Selectivity arises from the steric bulk of the bicyclic framework, which directs regioselective boron addition to less hindered sites .

Q. Methodological Considerations

Q. How to mitigate challenges in isolating 9-Benzyl-9-BBN from reaction mixtures?

  • Purification : Use column chromatography with neutral alumina (eluent: hexane/EtOAc 9:1) or vacuum distillation (for high-boiling derivatives). Avoid aqueous workup due to hydrolysis risks .

Q. What computational methods support mechanistic studies of 9-BBN-mediated reactions?

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states in hydroboration and cross-coupling, revealing how bicyclic geometry lowers activation barriers .

Q. Safety and Handling

Q. What are the critical safety protocols for handling 9-Benzyl-9-BBN?

  • Storage : Keep under inert gas at –20°C in flame-sealed ampules.
  • Disposal : Quench with cooled isopropanol/water mixtures to neutralize pyrophoric residues .

Properties

IUPAC Name

9-benzyl-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21B/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(16)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRBNRFCRAJXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399960
Record name 9-benzyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53317-09-2
Record name 9-benzyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53317-09-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 2
9-Benzyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 3
9-Benzyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 4
9-Benzyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 5
9-Benzyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 6
Reactant of Route 6
9-Benzyl-9-borabicyclo[3.3.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.